HDAC6 Inhibitory Activity vs. Structural Analogs
6-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid exhibits potent inhibition of recombinant HDAC6 with an IC50 value of 0.601 nM in an HDAC-Glo luminescence-based assay [1]. Comparative analysis with structurally related phenylbenzoic acid derivatives from the same patent family (WO2021067859) reveals that this compound achieves sub-nanomolar potency, positioning it among the more active HDAC6-targeting scaffolds in the series [1].
| Evidence Dimension | HDAC6 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Class-level reference: related Formula (II) compounds from WO2021067859 with IC50 range spanning low nanomolar to sub-micromolar |
| Quantified Difference | Target compound achieves sub-nanomolar IC50 (0.601 nM), representing the higher-potency end of the disclosed compound series |
| Conditions | Inhibition of recombinant HDAC6 (unknown origin) using luminescent substrate by HDAC-Glo assay |
Why This Matters
This sub-nanomolar HDAC6 inhibitory activity provides a validated quantitative benchmark for researchers developing HDAC6-targeted therapeutics or requiring a characterized biaryl carboxylic acid building block with known biological activity.
- [1] BindingDB. Entry BDBM50557848 (CHEMBL4777764). Compound I-21 from WO2021067859. HDAC6 IC50: 0.601 nM. Accessed 2026. View Source
